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molecular formula C13H15NO3 B8402919 Methyl 3-(1-oxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoate

Methyl 3-(1-oxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoate

Cat. No. B8402919
M. Wt: 233.26 g/mol
InChI Key: YFLOXFHARWJVKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09416138B2

Procedure details

Dissolve methyl 3-(1-oxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoate (0.3 g, 1.29 mmol) in THF (12 mL) and MeOH (4 mL). Add lithium hydroxide (0.2 g, 8.23 mmol, in 4 mL H2O). Stir at ambient temperature for 2 hours. Evaporate the solvents from reaction mixture under reduced pressure. Adjust the pH to 5 with 2N HCl. Add EtOAc (60 mL); wash with brine; dry over Na2SO4; filter; and concentrate the filtrate under reduced pressure to provide the title compound (colorless oil, 0.27 g, 95.8%). MS (m/z): 220 (M+1).
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
reactant
Reaction Step Four
Yield
95.8%

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH2:5][CH2:4][N:3]1[CH2:12][CH2:13][C:14]([O:16]C)=[O:15].[OH-].[Li+].Cl.CCOC(C)=O>C1COCC1.CO>[O:1]=[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH2:5][CH2:4][N:3]1[CH2:12][CH2:13][C:14]([OH:16])=[O:15] |f:1.2|

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
O=C1N(CCC2=CC=CC=C12)CCC(=O)OC
Name
Quantity
12 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
4 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
[OH-].[Li+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
60 mL
Type
reactant
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir at ambient temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Evaporate the solvents
CUSTOM
Type
CUSTOM
Details
from reaction mixture under reduced pressure
WASH
Type
WASH
Details
wash with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over Na2SO4
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
and concentrate the filtrate under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
O=C1N(CCC2=CC=CC=C12)CCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.27 g
YIELD: PERCENTYIELD 95.8%
YIELD: CALCULATEDPERCENTYIELD 95.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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